(2S)-7-Amino-2-((2S)-2-(6-amino-2-(4-carboxybutanamido)hexanamido)-6-(4-carboxybutanamido)hexanamido)heptanoic Acid
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Overview
Description
(2S)-7-Amino-2-((2S)-2-(6-amino-2-(4-carboxybutanamido)hexanamido)-6-(4-carboxybutanamido)hexanamido)heptanoic Acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and carboxy groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-7-Amino-2-((2S)-2-(6-amino-2-(4-carboxybutanamido)hexanamido)-6-(4-carboxybutanamido)hexanamido)heptanoic Acid typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route can vary depending on the desired purity and yield of the final product. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions
(2S)-7-Amino-2-((2S)-2-(6-amino-2-(4-carboxybutanamido)hexanamido)-6-(4-carboxybutanamido)hexanamido)heptanoic Acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxy groups can be reduced to alcohols or aldehydes.
Substitution: The amino and carboxy groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield oximes, while reduction of the carboxy groups can produce alcohols or aldehydes. Substitution reactions can lead to the formation of various derivatives with modified functional groups.
Scientific Research Applications
(2S)-7-Amino-2-((2S)-2-(6-amino-2-(4-carboxybutanamido)hexanamido)-6-(4-carboxybutanamido)hexanamido)heptanoic Acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-7-Amino-2-((2S)-2-(6-amino-2-(4-carboxybutanamido)hexanamido)-6-(4-carboxybutanamido)hexanamido)heptanoic Acid involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-7-Amino-2-((2S)-2-(6-amino-2-(4-carboxybutanamido)hexanamido)-6-(4-carboxybutanamido)hexanamido)heptanoic Acid: A similar compound with slight variations in the functional groups or stereochemistry.
This compound: Another related compound with different substituents or modifications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H52N6O10 |
---|---|
Molecular Weight |
644.8 g/mol |
IUPAC Name |
(2S)-7-amino-2-[[(2S)-2-[[6-amino-2-(4-carboxybutanoylamino)hexanoyl]amino]-6-(4-carboxybutanoylamino)hexanoyl]amino]heptanoic acid |
InChI |
InChI=1S/C29H52N6O10/c30-17-5-1-2-12-22(29(44)45)35-28(43)21(11-4-7-19-32-23(36)13-8-15-25(38)39)34-27(42)20(10-3-6-18-31)33-24(37)14-9-16-26(40)41/h20-22H,1-19,30-31H2,(H,32,36)(H,33,37)(H,34,42)(H,35,43)(H,38,39)(H,40,41)(H,44,45)/t20?,21-,22-/m0/s1 |
InChI Key |
AJRXQIAWYBHLHH-QIFDKBNDSA-N |
Isomeric SMILES |
C(CC[C@@H](C(=O)O)NC(=O)[C@H](CCCCNC(=O)CCCC(=O)O)NC(=O)C(CCCCN)NC(=O)CCCC(=O)O)CCN |
Canonical SMILES |
C(CCC(C(=O)O)NC(=O)C(CCCCNC(=O)CCCC(=O)O)NC(=O)C(CCCCN)NC(=O)CCCC(=O)O)CCN |
Origin of Product |
United States |
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